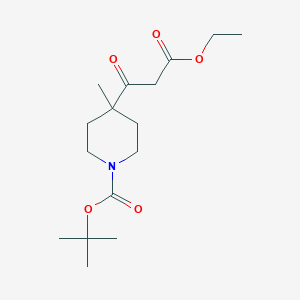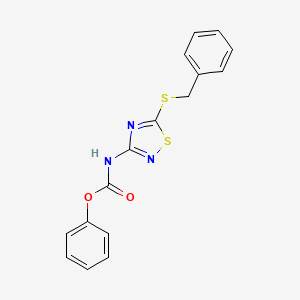
(2R,4S)-4-Methoxy-2-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine is a chiral compound with a pyrrolidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R, 4S)-4-Methoxy-2-methyl-pyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diastereomerically selective cyclization reaction, which ensures the correct stereochemistry without the need for a separate epimerization step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of fine chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism by which (2R, 4S)-4-Methoxy-2-methyl-pyrrolidine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and the target molecules involved .
Comparación Con Compuestos Similares
Similar Compounds
(2R, 4S)-2-(2’-Methyl-3’-hydroxy-5’-hydroxymethylenepyridine-C4’)-5,5-: This compound shares a similar pyrrolidine ring structure but differs in its functional groups and stereochemistry.
2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)-: Another compound with similar stereochemistry but a different ring structure.
Uniqueness
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
(2R,4S)-4-methoxy-2-methylpyrrolidine |
InChI |
InChI=1S/C6H13NO/c1-5-3-6(8-2)4-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Clave InChI |
NEISDEAQLMENHN-RITPCOANSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](CN1)OC |
SMILES canónico |
CC1CC(CN1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13904790.png)






![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B13904833.png)

![3-[3-(Tert-butylsulfinylamino)oxetan-3-yl]benzoic acid](/img/structure/B13904839.png)
![2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one](/img/structure/B13904842.png)

![5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904845.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13904856.png)
